Sultamicillin tosylate Sultamicillin tosylate
Brand Name: Vulcanchem
CAS No.: 83105-70-8
VCID: VC20898096
InChI: InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Molecular Formula: C32H38N4O12S3
Molecular Weight: 766.9 g/mol

Sultamicillin tosylate

CAS No.: 83105-70-8

Cat. No.: VC20898096

Molecular Formula: C32H38N4O12S3

Molecular Weight: 766.9 g/mol

* For research use only. Not for human or veterinary use.

Sultamicillin tosylate - 83105-70-8

Specification

CAS No. 83105-70-8
Molecular Formula C32H38N4O12S3
Molecular Weight 766.9 g/mol
IUPAC Name [(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(29-20(32)16(21(29)39-24)27-19(31)15(26)12-8-6-5-7-9-12)22(33)37-11-38-23(34)18-25(3,4)40(35,36)14-10-13(30)28(14)18;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
Standard InChI Key FFCSPKNZHGIDQM-CGAOXQFVSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)OCOC(=O)[C@H]4C(S(=O)(=O)[C@H]5N4C(=O)C5)(C)C)C
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OCOC(=O)C4C(S(=O)(=O)C5N4C(=O)C5)(C)C)C

Introduction

Chemical Structure and Composition

Sultamicillin tosylate is a double ester in which ampicillin and the beta-lactamase inhibitor sulbactam are linked via a methylene group. Chemically, sultamicillin is the oxymethylpenicillinate sulphone ester of ampicillin with a molecular weight of 594.7 . The compound exists primarily as a dihydrate salt form in pharmaceutical preparations.

Molecular Characteristics

The dihydrate form has the molecular formula C₃₂H₄₂N₄O₁₄S₃ with a molecular weight of 766.86 . This structure creates a mutual prodrug that, upon hydrolysis in the body, releases both ampicillin and sulbactam in equimolar amounts, providing dual antimicrobial action through complementary mechanisms.

Physical Properties

Sultamicillin tosylate dihydrate appears as a white to yellow crystalline powder with the following solubility profile:

SolventSolubility at 25°C
DMSO100 mg/mL (130.4 mM)
Water9 mg/mL (11.73 mM)
Ethanol~100 mg/mL

Table 1: Solubility properties of sultamicillin tosylate dihydrate

The compound requires proper storage under refrigeration to maintain stability and potency. Commercial preparations typically achieve a purity standard of ≥98.0% as measured by gas chromatography .

Pharmacological Mechanism

Sultamicillin tosylate functions through a dual mechanism that significantly enhances its antimicrobial effectiveness against a broader spectrum of pathogens compared to either component alone.

Prodrug Activation

As a prodrug, sultamicillin tosylate undergoes hydrolysis following absorption, yielding equimolar quantities of sulbactam and ampicillin. The tosylate salt formulation provides enhanced oral bioavailability compared to the free base compound .

Antimicrobial Action

The ampicillin component binds to and inactivates penicillin-binding proteins located on the bacterial cell wall, interfering with peptidoglycan cross-linking necessary for bacterial cell integrity. This leads to cell wall weakening and eventual lysis of susceptible bacteria .

Simultaneously, the sulbactam component irreversibly binds to bacterial beta-lactamase enzymes at or near their active sites. This inhibition prevents the degradation of ampicillin by beta-lactamase-producing bacteria, effectively extending the antimicrobial spectrum to include many resistant strains .

Pharmaceutical Formulations

Sultamicillin tosylate is available in multiple pharmaceutical presentations designed to address various clinical needs and patient populations.

Oral Tablets

The most common formulation consists of film-coated tablets containing sultamicillin tosylate equivalent to 375 mg or 750 mg of sultamicillin. Each 375 mg tablet yields approximately 147 mg of sulbactam and 220 mg of ampicillin after hydrolysis in the body .

Oral Suspension

For pediatric patients and adults with difficulty swallowing tablets, sultamicillin is also available as a powder for oral suspension providing 250 mg per 5 mL when reconstituted .

Therapeutic Applications

Sultamicillin tosylate demonstrates efficacy across a wide range of bacterial infections, particularly those caused by beta-lactamase-producing organisms.

Respiratory Tract Infections

The compound is indicated for both upper respiratory tract infections (including sinusitis, otitis media, and tonsillitis) and lower respiratory tract infections (including bacterial pneumonias and bronchitis) . Clinical studies have evaluated its use in ventilator-associated pneumonia and chronic obstructive pulmonary disease (COPD) .

Urinary Tract Infections

Sultamicillin tosylate effectively treats urinary tract infections and pyelonephritis caused by susceptible organisms, with particular efficacy against common urinary pathogens .

Skin and Soft Tissue Infections

The compound demonstrates effectiveness against various skin and soft tissue infections, providing broad-spectrum coverage that includes many resistant strains .

Gonococcal Infections

For uncomplicated gonorrhea, sultamicillin tosylate can be administered as a single oral dose of 2.25 g (six 375 mg tablets), typically with concomitant probenecid (1.0 g) to prolong plasma concentrations and enhance efficacy .

Post-Parenteral Therapy

Sultamicillin tosylate serves as appropriate sequential therapy for patients requiring continuation of sulbactam/ampicillin treatment following initial parenteral administration .

Dosage and Administration

Appropriate dosing of sultamicillin tosylate varies based on infection type, severity, and patient characteristics.

Standard Dosing

The recommended dose for adults, including elderly patients, is 375-750 mg orally twice daily. Treatment typically continues until 48 hours after pyrexia and other abnormal signs have resolved, usually for 5-14 days, though this period may be extended when clinically indicated .

Special Populations

In treating uncomplicated gonorrhea, the recommended single dose is 2.25 g with probenecid. Cases of gonorrhea with suspected syphilis require dark field examinations before therapy and monthly serological tests for appropriate follow-up .

Research Developments

Recent investigations have focused on enhancing the physiochemical properties and antimicrobial efficacy of sultamicillin tosylate through innovative formulation approaches.

Complex Formation Studies

A significant research direction involves the investigation of complex formations between sultamicillin tosylate, hydroxypropyl-β-cyclodextrin (HP-βCD), and L-arginine (ARG). These complexes, prepared using kneading methods, demonstrate substantially enhanced solubility compared to sultamicillin tosylate alone .

Enhanced Antimicrobial Activity

Both binary and ternary complexes of sultamicillin tosylate with cyclodextrins have shown increased antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) as measured by zone of inhibition and minimum inhibitory concentration studies. This represents a promising approach to addressing antimicrobial resistance challenges .

Applications in Research

Beyond clinical use, sultamicillin tosylate dihydrate serves important functions in pharmaceutical research, particularly in:

  • Antibiotic development programs

  • Pharmaceutical formulation studies focusing on stability and delivery

  • Combination therapy investigations examining synergistic antimicrobial effects

  • Veterinary medicine applications

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